molecular formula C12H11N3O3 B3278487 Benzoic acid, 2-[[(1-methyl-1H-pyrazol-5-yl)amino]carbonyl]- (9CI) CAS No. 678967-82-3

Benzoic acid, 2-[[(1-methyl-1H-pyrazol-5-yl)amino]carbonyl]- (9CI)

Cat. No.: B3278487
CAS No.: 678967-82-3
M. Wt: 245.23 g/mol
InChI Key: DXMVKAUNEOGSBX-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[(1-methyl-1H-pyrazol-5-yl)amino]carbonyl]- (9CI) is a complex organic compound that belongs to the family of benzoic acids. This compound is characterized by the presence of a benzoic acid moiety linked to a pyrazole ring through an amino carbonyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[(1-methyl-1H-pyrazol-5-yl)amino]carbonyl]- typically involves the reaction of benzoic acid derivatives with 1-methyl-1H-pyrazole-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[(1-methyl-1H-pyrazol-5-yl)amino]carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Benzoic acid, 2-[[(1-methyl-1H-pyrazol-5-yl)amino]carbonyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[(1-methyl-1H-pyrazol-5-yl)amino]carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 3-nitrobenzoic acid.

    Pyrazole derivatives: Compounds like 1-phenyl-1H-pyrazole and 3,5-dimethyl-1H-pyrazole.

Uniqueness

Benzoic acid, 2-[[(1-methyl-1H-pyrazol-5-yl)amino]carbonyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both benzoic acid and pyrazole moieties allows for versatile reactivity and a broad range of applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(2-methylpyrazol-3-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-15-10(6-7-13-15)14-11(16)8-4-2-3-5-9(8)12(17)18/h2-7H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMVKAUNEOGSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)NC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzoic acid, 2-[[(1-methyl-1H-pyrazol-5-yl)amino]carbonyl]- (9CI)
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